molecular formula C23H26N2O3 B4034967 (3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone

(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone

Cat. No.: B4034967
M. Wt: 378.5 g/mol
InChI Key: CJNWCVYTAYRIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19434270 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on its synthesis and the chemical properties it exhibits. For example, research on the selective O-demethylation during the bromination of related compounds sheds light on the intricate chemical reactions this class of compounds can undergo, highlighting their chemical versatility and potential for creating novel derivatives with unique properties (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

Molecular Interaction and Structural Studies

  • Molecular interaction and structural studies have been conducted to understand the binding mechanisms and structural conformations of similar compounds. This area of research is crucial for drug design, providing insights into how these compounds interact at the molecular level with biological targets (Karthik et al., 2021).

Antioxidant and Antimicrobial Activities

  • The antioxidant and antimicrobial activities of phenol derivatives from similar compounds have been investigated, indicating their potential in therapeutic applications. Such studies are pivotal for identifying new compounds that can act as effective antioxidants or antimicrobial agents, contributing to the development of new treatments for various diseases (Artunç et al., 2020).

Antitumor and Anti-cancer Research

  • Research has also been directed towards exploring the antitumor and anticancer properties of derivatives of this compound. The synthesis and evaluation of novel derivatives for their cytotoxicity against tumorigenic cell lines offer promising avenues for cancer therapy, highlighting the potential of these compounds in medical research (Hayakawa et al., 2004).

Pharmacokinetics and Drug Metabolism

  • The pharmacokinetics and metabolism of related indole compounds have been extensively studied to understand their behavior within biological systems. Such research is fundamental in drug development, providing crucial information on how these compounds are processed by the body, which is essential for assessing their therapeutic potential and safety (Ahn et al., 2011).

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-27-21-10-9-16(12-22(21)28-2)23(26)17-6-5-11-25(14-17)15-18-13-24-20-8-4-3-7-19(18)20/h3-4,7-10,12-13,17,24H,5-6,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWCVYTAYRIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)CC3=CNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone
Reactant of Route 2
Reactant of Route 2
(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone
Reactant of Route 3
Reactant of Route 3
(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone
Reactant of Route 5
(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone
Reactant of Route 6
Reactant of Route 6
(3,4-dimethoxyphenyl)[1-(1H-indol-3-ylmethyl)-3-piperidinyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.